N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a nicotinamide derivative featuring a 5-bromo substituent on the pyridine ring and an ethoxyethyl linker connected to an imidazole moiety. Nicotinamide derivatives are known for diverse biological activities, including enzyme inhibition and antimicrobial effects. The bromine atom may enhance lipophilicity and influence pharmacokinetics, while the imidazole-ethoxyethyl chain could improve solubility or target binding via hydrogen bonding or metal coordination .
Properties
IUPAC Name |
5-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZQPXUSDHGAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the ethoxyethyl group. The final step involves the bromination of the nicotinamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydrogenated nicotinamide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution of the bromine atom can produce various substituted nicotinamide derivatives.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the bromonicotinamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-bromo-nicotinamide core distinguishes it from nitrofuran-based analogs in . Bromine’s electronegativity and steric effects may alter binding affinity compared to nitro groups.
- Synthesis of the target likely requires bromination of nicotinamide followed by coupling with the imidazole-containing linker, contrasting with the nitrofuran derivatives’ alkaline hydrolysis steps .
Critical Insights :
Physicochemical Properties
Differences in substituents significantly impact solubility, stability, and bioavailability:
- Bromine vs.
- Ethoxyethyl vs. Propyl Linkers : The ethoxyethyl chain’s ether oxygen may improve aqueous solubility relative to alkyl linkers in .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article synthesizes current knowledge on its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₅BrN₄O₂
- Molecular Weight : 328.19 g/mol
This compound features an imidazole ring, which is known for its biological significance, particularly in drug design due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. The structural components of this compound suggest potential effectiveness against a range of pathogens.
- Mechanism of Action : The imidazole moiety is believed to interfere with microbial DNA synthesis, similar to other nitroimidazole compounds like metronidazole. This interference leads to the formation of reactive intermediates that can bind to DNA, causing lethal effects on the microorganisms .
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Case Studies :
- A study evaluating various imidazole derivatives demonstrated that compounds with similar structures exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, compounds derived from 5-nitroimidazole showed zones of inhibition ranging from 15 mm to 28 mm in diameter .
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The presence of the bromine atom in the structure may enhance the compound's ability to inhibit cancer cell proliferation.
- Research Findings :
- A study focused on the anticancer activity of benzamide derivatives indicated that such compounds could inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The brominated derivative may similarly exhibit HDAC inhibitory activity.
- In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
